molecular formula C10H17ClN4O2 B1383314 ethyl 3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate hydrochloride CAS No. 1795504-00-5

ethyl 3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate hydrochloride

Cat. No.: B1383314
CAS No.: 1795504-00-5
M. Wt: 260.72 g/mol
InChI Key: FHGVYUZQUAEUMV-UHFFFAOYSA-N
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Description

Ethyl 3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate hydrochloride is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a piperidin-4-yl group at position 3 and an ethyl carboxylate ester at position 3. The hydrochloride salt enhances its stability and solubility in polar solvents.

Properties

IUPAC Name

ethyl 5-piperidin-4-yl-1H-1,2,4-triazole-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2.ClH/c1-2-16-10(15)9-12-8(13-14-9)7-3-5-11-6-4-7;/h7,11H,2-6H2,1H3,(H,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGVYUZQUAEUMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=N1)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: Ethyl 3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate hydrochloride is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound has shown potential in biological studies, including its use as a probe in biochemical assays to study enzyme activities and receptor binding.

Medicine: It has been investigated for its pharmacological properties, including its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Industry: In the chemical industry, it is used in the synthesis of various intermediates and active pharmaceutical ingredients (APIs).

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism can vary depending on the biological context, but it often involves the inhibition or activation of these targets, leading to downstream effects in cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(3-Phenyl-1H-1,2,4-Triazol-5-yl)Piperidine Hydrochloride

  • Structural Differences : Replaces the ethyl carboxylate group with a phenyl substituent at position 3 of the triazole ring.
  • Molecular Formula : C₁₃H₁₇ClN₄ vs. C₁₁H₁₇ClN₄O₂ (target compound).

Methyl 1-(2-Aminoethyl)-1H-1,2,4-Triazole-5-Carboxylate Hydrochloride

  • Structural Differences: Substitutes the piperidin-4-yl group with a 2-aminoethyl chain and uses a methyl ester instead of ethyl.
  • Molecular Formula : C₆H₁₁ClN₄O₂ vs. C₁₁H₁₇ClN₄O₂ (target compound).
  • Key Implications: The smaller methyl ester may reduce steric hindrance, favoring interactions with compact binding pockets.

Ethyl 5-(Difluoromethyl)-1-(Piperidin-4-yl)-1H-1,2,3-Triazole-4-Carboxylate Hydrochloride

  • Structural Differences : Replaces the 1,2,4-triazole with a 1,2,3-triazole isomer and adds a difluoromethyl group at position 4.
  • Molecular Formula : C₁₁H₁₇ClF₂N₄O₂ vs. C₁₁H₁₇ClN₄O₂ (target compound).
  • Key Implications :
    • The 1,2,3-triazole isomer alters electronic distribution, affecting hydrogen-bonding capabilities.
    • The difluoromethyl group enhances metabolic stability and lipophilicity due to fluorine’s electronegativity.

1-(Azetidin-3-yl)-1H-1,2,4-Triazole-3-Carboxylate Dihydrochloride

  • Structural Differences : Substitutes piperidine (6-membered ring) with azetidine (4-membered ring).
  • Dihydrochloride salt formulation could further improve solubility compared to the target compound’s single hydrochloride.

Data Table: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Heterocycle Type
Ethyl 3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate hydrochloride C₁₁H₁₇ClN₄O₂ 290.73 g/mol Ethyl carboxylate, piperidin-4-yl 1,2,4-Triazole
4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride C₁₃H₁₇ClN₄ 264.76 g/mol Phenyl, piperidin-4-yl 1,2,4-Triazole
Methyl 1-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxylate hydrochloride C₆H₁₁ClN₄O₂ 206.63 g/mol Methyl carboxylate, 2-aminoethyl 1,2,4-Triazole
Ethyl 5-(difluoromethyl)-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate C₁₁H₁₇ClF₂N₄O₂ 310.73 g/mol Difluoromethyl, ethyl carboxylate 1,2,3-Triazole
1-(Azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylate dihydrochloride C₇H₁₂Cl₂N₄O₂ 255.11 g/mol Azetidin-3-yl, carboxylate 1,2,4-Triazole

Research Findings and Implications

  • Bioactivity : Piperidine-containing triazoles (e.g., the target compound) are frequently explored as kinase inhibitors or antimicrobial agents, whereas phenyl-substituted analogs () may prioritize CNS targets due to enhanced lipophilicity.
  • Metabolic Stability : Ethyl esters (target compound) generally exhibit slower hydrolysis than methyl esters (), prolonging half-life.
  • Solubility: The hydrochloride salt in the target compound improves aqueous solubility compared to non-ionic analogs, critical for formulation.

Biological Activity

Ethyl 3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, focusing on antimicrobial properties, potential therapeutic applications, and relevant research findings.

Molecular Formula

  • C : 11
  • H : 15
  • N : 4
  • Cl : 1
  • O : 2

Antimicrobial Properties

Research has demonstrated that derivatives of triazole compounds exhibit notable antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains.

Minimum Inhibitory Concentration (MIC)

The compound showed promising results in inhibiting the growth of pathogenic bacteria. The MIC values were determined through standard assays, revealing effective concentrations against common pathogens such as Staphylococcus aureus and Escherichia coli.

Pathogen MIC (µg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Enterococcus faecalis0.8

The mechanism through which this compound exerts its antimicrobial effects is believed to involve interference with nucleic acid synthesis and disruption of cell wall integrity. Studies have indicated that the compound may act synergistically with other antibiotics, enhancing their efficacy against resistant strains.

Study 1: Antimicrobial Evaluation

A comprehensive study evaluated the antimicrobial activity of several triazole derivatives, including this compound. The results indicated that this compound not only inhibited bacterial growth but also demonstrated low cytotoxicity in mammalian cell lines.

Study 2: Synergistic Effects

Another investigation focused on the synergistic effects of this compound when combined with ciprofloxacin. The combination therapy resulted in a significant reduction in MIC values for both compounds against resistant bacterial strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate hydrochloride
Reactant of Route 2
ethyl 3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate hydrochloride

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